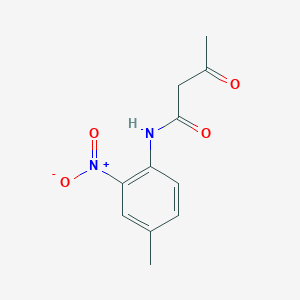

N-(4-methyl-2-nitrophenyl)-3-oxobutanamide

Description

Significance of β-Ketoamide Scaffolds in Modern Organic Chemistry Research

The β-ketoamide scaffold is a highly versatile functional group in organic chemistry due to the close proximity of multiple reactive sites within its structure. researchgate.net This arrangement allows for a wide range of chemical transformations, making these compounds valuable precursors for more complex molecules.

One of the most significant features of β-ketoamides is their ability to act as efficient ligands for various metal ions. rsc.org The oxygen atoms of the keto and amide groups can chelate to metal centers, forming stable complexes. rsc.org This property is exploited in coordination chemistry and catalysis. Studies have investigated the kinetics and mechanisms of complex formation between β-ketoamides, such as acetoacetamide (B46550), and metal ions like copper(II) and iron(III). rsc.orgrsc.org

Furthermore, β-ketoamides are crucial building blocks in the synthesis of heterocyclic compounds. chim.itresearchgate.net The presence of electrophilic carbonyl carbons and a potentially nucleophilic α-carbon facilitates cyclization reactions to form diverse ring systems. chim.it Their analogs, such as β-ketothioamides, have also been recognized as powerful synthons for constructing heterocyclic frameworks. chim.it The ability to undergo reactions like rsc.orgrsc.org-sigmatropic rearrangements further broadens their synthetic utility, enabling the creation of enantioenriched β-hydroxyamides. researchgate.net

Overview of Nitrophenyl Amide Derivatives in Contemporary Chemical Synthesis

Nitrophenyl amide derivatives are important intermediates in modern chemical synthesis, largely due to the reactivity conferred by the nitro group. The nitro group is strongly electron-withdrawing, which can influence the chemical properties of the aromatic ring and the amide linkage.

A primary application of nitrophenyl amides is in multi-step synthetic sequences where the nitro group serves as a precursor to an amino group. The reduction of an aromatic nitro group to an amine is a fundamental and reliable transformation in organic synthesis. This allows for the introduction of a nucleophilic amino group at a specific position, which can then be used for subsequent bond-forming reactions. Modern catalytic systems, including those based on nickel, have been developed for the synthesis of amides using nitroarenes as the nitrogen source, highlighting the economic and accessibility advantages of these starting materials. rsc.org The regioselective nitration of aniline (B41778) derivatives is a common strategy for preparing these compounds. rsc.org

The presence of the nitro group also makes these compounds relevant in the synthesis of various biologically active molecules and functional materials, where the electronic properties of the nitrophenyl moiety are specifically required. sphinxsai.comnih.gov

Scope and Focused Research Avenues for N-(4-methyl-2-nitrophenyl)-3-oxobutanamide

Given the limited specific literature on this compound, its research scope is best defined by the combined potential of its constituent parts. The compound serves as a platform for synthetic exploration, leveraging the distinct reactivities of the β-ketoamide and nitrophenyl groups.

Potential Research Applications:

| Structural Moiety | Associated Reactivity / Application | Potential Research Direction for the Title Compound |

| β-Ketoamide | Ligand for metal complexation. rsc.orgrsc.org | Synthesis and characterization of novel metal complexes for catalysis or materials science. |

| Precursor for heterocyclic synthesis. chim.itresearchgate.net | Use in multi-component reactions to synthesize novel, complex heterocyclic structures. | |

| Nitrophenyl Group | Reduction of nitro to an amino group. rsc.org | A two-step synthesis where the nitro group is first reduced, followed by cyclization involving the new amine and the β-ketoamide moiety to form benzodiazepine-like structures or other fused heterocycles. |

| Substrate for azo coupling reactions. researchgate.net | Use as a coupling component with diazonium salts to synthesize novel azo dyes or pigments for materials science applications. epa.govuni.luchemspider.com |

This interactive table outlines potential research directions based on the compound's functional groups.

Focused research avenues could therefore include:

Coordination Chemistry: Investigating the chelation of this compound with various transition metals. The electronic effects of the 4-methyl and 2-nitro substituents on the phenyl ring could modulate the stability and catalytic activity of the resulting metal complexes compared to simpler β-ketoamides.

Heterocyclic Synthesis: Employing the compound as a synthon for novel heterocycles. A particularly promising route involves the reduction of the ortho-nitro group to an amine. The resulting N-(2-amino-4-methylphenyl)-3-oxobutanamide would be a prime candidate for intramolecular cyclization (e.g., a Friedländer-type reaction) to generate substituted quinolines or related fused systems.

Azo Compound Synthesis: While distinct from the title compound itself, related structures are formed via azo coupling. researchgate.netuni.luchemspider.com this compound could be systematically studied as a precursor in this context to create a library of new dyes, with potential applications as functional materials whose properties are tuned by the choice of diazonium salt.

In essence, the primary academic value of this compound lies in its potential as a versatile intermediate for creating more complex and potentially functional molecules.

Structure

3D Structure

Properties

CAS No. |

34797-70-1 |

|---|---|

Molecular Formula |

C11H12N2O4 |

Molecular Weight |

236.22 g/mol |

IUPAC Name |

N-(4-methyl-2-nitrophenyl)-3-oxobutanamide |

InChI |

InChI=1S/C11H12N2O4/c1-7-3-4-9(10(5-7)13(16)17)12-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,12,15) |

InChI Key |

ZZSDMAAHJFGGSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Methyl 2 Nitrophenyl 3 Oxobutanamide and Analogous Structures

Direct Synthesis of N-(4-methyl-2-nitrophenyl)-3-oxobutanamide

The primary route for synthesizing this compound involves the formation of an amide bond between an aniline (B41778) precursor and an acetoacetylating agent.

The most common method for synthesizing acetoacetanilides, including this compound, is the condensation reaction between a substituted aniline and a β-keto ester, such as ethyl acetoacetate (B1235776). orgsyn.org In this specific case, the reaction occurs between 4-methyl-2-nitroaniline (B134579) and an acetoacetylating agent like ethyl acetoacetate or diketene (B1670635). This nucleophilic acyl substitution reaction results in the formation of the desired β-oxo amide.

Another established method involves the reaction of the aniline with a ketene (B1206846) dimer. orgsyn.org The process typically involves dissolving the aniline in a dry solvent like benzene (B151609), followed by the addition of the ketene dimer. The reaction mixture is then heated to facilitate the condensation. orgsyn.org

The general reaction scheme for the synthesis from an aniline and a β-keto ester is as follows:

4-methyl-2-nitroaniline + Ethyl acetoacetate → this compound + Ethanol

To improve the efficiency and yield of the synthesis of acetoacetanilides, various catalytic systems and reaction conditions have been explored. For instance, a greener chemistry approach utilizes a magnesium sulphate-glacial acetic acid system as an inexpensive and eco-friendly catalyst for the acetylation of anilines. ijtsrd.com This system acts as a Lewis acid catalyst, enhancing the electrophilicity of the carbonyl group and promoting the nucleophilic acyl substitution. ijtsrd.com In the absence of a catalyst, the reaction often results in poor yields. ijtsrd.com

Another effective method involves using 1,1,1,3',3',3'-hexafluoro-propanol (HFIP) as a promoter in acetonitrile. chemicalbook.com This procedure involves heating the amine and the β-keto ester in a sealed tube. chemicalbook.com The work-up typically involves dilution with ethyl acetate (B1210297), washing with water and brine, and purification by column chromatography to obtain the final product in good to excellent yields. chemicalbook.com

Below is a table summarizing various reaction conditions for the synthesis of acetoacetanilide (B1666496) derivatives.

| Reactants | Catalyst/Promoter | Solvent | Temperature | Time | Yield |

| Aniline, Glacial Acetic Acid | Magnesium Sulphate Heptahydrate | None (Solvent-free) | 118°C | 90 min | 80% ijtsrd.com |

| Aniline, Ketene Dimer | None | Benzene | Reflux | 1 hour | 74% orgsyn.org |

| Various Amines, Ethyl/Methyl/Allyl Acetoacetate | 1,1,1,3',3',3'-Hexafluoro-propanol (HFIP) | Acetonitrile | 80°C | 12 hours | Good to Excellent chemicalbook.com |

This compound as a Key Intermediate in Multi-Component Reactions

The structural features of this compound, particularly the active methylene (B1212753) group flanked by two carbonyl groups, make it an exceptionally useful building block in multi-component reactions (MCRs) for the construction of complex heterocyclic systems. nih.govresearchgate.net

Acetoacetanilide derivatives like this compound are widely employed as versatile starting materials in heterocyclic synthesis. nih.govresearchgate.net These compounds can react with various electrophilic and nucleophilic reagents to form a diverse range of heterocyclic structures. For example, acetoacetanilides react with phenyl isothiocyanate in a basic medium to form thiocarbamoyl derivatives, which can then be cyclized with α-halo carbonyl compounds to produce substituted thiophenes. researchgate.net The reactivity of the active methylene group allows for condensations with reagents like malononitrile (B47326) to yield pyridine (B92270) derivatives. researchgate.net The nitroaromatic portion of the molecule is also a key feature, as nitro compounds are recognized as indispensable building blocks for creating pharmaceutically relevant molecules. frontiersin.org

This compound is a suitable substrate for the Biginelli reaction, a classic one-pot multi-component condensation. mdpi.com This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (in this case, the acetoacetanilide), and a urea (B33335) or thiourea (B124793). nih.govresearchgate.net The product of this reaction is a dihydropyrimidinone (DHPM) or a dihydropyrimidinethione. researchgate.net

The general mechanism involves the initial formation of an iminium ion from the aldehyde and urea, which then undergoes nucleophilic attack by the enol form of the acetoacetanilide. Subsequent cyclization and dehydration lead to the final heterocyclic product. A variety of catalysts, including Lewis acids like indium bromide or protic acids, can be used to promote this reaction. nih.gov The use of N-substituted ureas and thioureas allows for the synthesis of a diverse library of N1-alkyl-, N1-aryl-, and N1,N3-dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones. researchgate.net

The utility of this compound extends to the synthesis of fundamental heterocyclic cores like pyrimidines and pyridines. nih.govnih.gov As discussed, the Biginelli reaction directly leads to the formation of the dihydropyrimidine (B8664642) scaffold. mdpi.com Further modifications or different reaction pathways can yield fully aromatic pyrimidine (B1678525) systems. For instance, a pyrimidine derivative can be synthesized via a palladium-catalyzed cross-coupling reaction between a chloropyrimidine and an aniline, such as the reaction of 4-(pyridin-3-yl)-2-chloropyrimidine with 2-methyl-4-nitroaniline. chemicalbook.com

The synthesis of pyridine derivatives can be achieved through multi-component reactions involving acetoacetanilide derivatives, an aldehyde, and a cyanomethylene reagent like malononitrile in the presence of a catalyst such as ammonium (B1175870) acetate. nih.gov These reactions lead to the formation of highly substituted 1,4-dihydropyridine (B1200194) systems, which are valuable structures in medicinal chemistry. nih.gov The pyridine nucleus is a prevalent feature in numerous natural products and biologically active compounds. nih.gov

Advanced Approaches in the Synthesis of this compound Derivatives

The quest for more efficient, rapid, and environmentally benign synthetic methods has led to the exploration of advanced energy sources to drive chemical reactions. In the context of synthesizing this compound derivatives, microwave irradiation and ultrasound have emerged as powerful tools.

Microwave-Assisted Synthetic Strategies

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and often enhance product purity compared to conventional heating methods. researchgate.netnih.gov This technology utilizes the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net For the synthesis of amide derivatives analogous to this compound, microwave irradiation can be a highly effective strategy.

The synthesis of various heterocyclic compounds, such as 1,3,4-oxadiazole (B1194373) derivatives, has been successfully achieved using microwave assistance. nih.govwjarr.com These reactions often proceed faster and with higher yields than traditional methods. For instance, the synthesis of 2-aryl-5-(4-pyridyl)-1,3,4-oxadiazoles was accomplished in a shorter time with good yields under microwave irradiation. nih.gov Similarly, the synthesis of trans-4-nitrostilbene derivatives through the Perkin reaction was achieved in good yields within 10 minutes using microwave heating. researchgate.net

| Derivative Type | Reaction Conditions | Reaction Time (Microwave) | Yield (Microwave) | Reference |

|---|---|---|---|---|

| trans-4-nitrostilbenes | Perkin reaction, pyrrolidine | 10 min | Good | researchgate.net |

| 1,3,4-Oxadiazoles | Isoniazid, aromatic aldehyde, DMF | 3 min | Good | nih.gov |

| sigmaaldrich.commdpi.comoxazine derivatives | Cs2CO3, aqueous ethanol | 3-5 min | Improved | arkat-usa.org |

| 1,2,4-triazole-5(4H)-thione derivatives | Condensation reaction | 10-25 min | 97% | nih.gov |

Ultrasound-Promoted Reaction Pathways

Ultrasound irradiation, or sonochemistry, provides another green and efficient alternative for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of reaction rates. nih.gov

Ultrasound has been successfully employed in the synthesis of various amide and heterocyclic derivatives. For example, the synthesis of aryl amides from isocyanides and carboxylic acids under ambient conditions was achieved in high yields (78-95%) using ultrasonic irradiation. orgchemres.org This method is noted for being fast and efficient compared to silent (non-sonicated) conditions. orgchemres.org Similarly, the ultrasound-assisted synthesis of N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives resulted in good yields and significantly shorter reaction times compared to conventional methods. nih.gov The synthesis of 2,4,5-trisubstituted imidazoles catalyzed by zirconium (IV) acetylacetonate (B107027) also demonstrated excellent yields and short reaction times under ultrasonic conditions. researchgate.net

For the synthesis of this compound and its analogs, an ultrasound-promoted pathway could involve the condensation of 4-methyl-2-nitroaniline and a suitable β-dicarbonyl compound. The use of ultrasound would be expected to enhance the reaction rate and yield, potentially allowing for milder reaction conditions.

| Derivative Type | Reaction Conditions | Reaction Time (Ultrasound) | Yield (Ultrasound) | Reference |

|---|---|---|---|---|

| Aryl amides | Isocyanides, carboxylic acids, methanol | Not specified | 78-95% | orgchemres.org |

| N-substituted 5-aryl-1,2,4-triazole-3-acetamide derivatives | Coupling reaction, 45–55°C | 39–80 min | 65–80% | nih.gov |

| 2,4,5-trisubstituted imidazoles | Zr(acac)4 catalyst, ambient conditions | Short | Excellent | researchgate.net |

| Hydrazine (B178648) carboxamides | Water-glycerol solvent system | 5-20 min | Good | nih.gov |

Investigation of Reaction Selectivity and Yield Enhancement Protocols

Beyond the application of advanced energy sources, the selectivity and yield of the synthesis of this compound and its derivatives can be significantly influenced by various factors, including the choice of catalysts, solvents, and reaction design.

Reaction selectivity, particularly in the synthesis of complex derivatives, is crucial. For instance, in the synthesis of substituted heterocycles, controlling the regioselectivity is a key challenge. The choice of catalyst can play a pivotal role in directing the reaction towards the desired isomer. The use of base catalysts like Cs2CO3 has been shown to be effective in the synthesis of sigmaaldrich.commdpi.comoxazine derivatives. arkat-usa.org

Solvent selection also impacts both yield and selectivity. While some microwave-assisted reactions can be performed under solvent-free conditions, the use of green solvents like water or glycerol-water systems in ultrasound-promoted synthesis has been reported to be effective and environmentally friendly. nih.gov

In the context of this compound synthesis, a systematic investigation into different catalysts (both acid and base), solvent systems (polar aprotic, polar protic, and green solvents), and reaction temperatures would be necessary to establish the optimal conditions for maximizing both yield and selectivity.

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Methyl 2 Nitrophenyl 3 Oxobutanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the chemical environment of atomic nuclei within a molecule, providing detailed information about its structure and connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis: Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum of N-(4-methyl-2-nitrophenyl)-3-oxobutanamide is predicted to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

The aromatic region of the spectrum would likely show three signals for the protons on the substituted phenyl ring. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field. The other two aromatic protons would appear at higher fields, with their splitting patterns revealing their coupling relationships.

A sharp singlet would be anticipated for the methyl group attached to the aromatic ring. The protons of the oxobutanamide moiety would also give rise to characteristic signals. A singlet corresponding to the terminal methyl group of the acetyl group would be present. The methylene (B1212753) protons adjacent to the carbonyl group would likely appear as a singlet. The amide proton (NH) is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

For a closely related compound, N-(4-methyl-2-nitrophenyl)acetamide, the following ¹H NMR signals have been reported in CDCl₃: a singlet for the amide proton (NH), signals for the aromatic protons, and a singlet for the acetyl methyl group. rsc.org Based on this, the predicted ¹H NMR data for this compound is summarized in the table below.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Inferred Coupling Constants (Hz) |

| Aromatic CH | 8.0 - 8.5 | d | J ≈ 8-9 |

| Aromatic CH | 7.4 - 7.8 | d | J ≈ 8-9 |

| Aromatic CH | 7.2 - 7.6 | s | |

| Amide NH | 9.5 - 10.5 | br s | |

| Methylene (-CH₂-) | 3.5 - 4.0 | s | |

| Aromatic Methyl (-CH₃) | 2.3 - 2.5 | s | |

| Acetyl Methyl (-CH₃) | 2.2 - 2.4 | s |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Assignment

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal.

The carbonyl carbons of the amide and ketone groups are expected to appear at the downfield end of the spectrum (typically 160-210 ppm) due to the strong deshielding effect of the oxygen atoms. The aromatic carbons will resonate in the 110-150 ppm region. The carbon bearing the nitro group and the carbon bearing the amide group will be significantly deshielded. The carbon atoms of the methyl groups will appear at the most upfield region of the spectrum.

Based on data for analogous compounds like N-(4-methyl-2-nitrophenyl)acetamide, which shows signals for the aromatic carbons and the methyl carbon, a predicted ¹³C NMR assignment for the target molecule is presented below. rsc.org

| Carbon | Predicted Chemical Shift (ppm) |

| Ketone C=O | 200 - 210 |

| Amide C=O | 165 - 175 |

| Aromatic C-NO₂ | 145 - 155 |

| Aromatic C-NH | 135 - 145 |

| Aromatic C-CH₃ | 130 - 140 |

| Aromatic CH | 120 - 130 |

| Methylene (-CH₂-) | 40 - 50 |

| Acetyl Methyl (-CH₃) | 25 - 35 |

| Aromatic Methyl (-CH₃) | 15 - 25 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

While experimental 2D NMR data is unavailable, these techniques would be crucial for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the coupled aromatic protons, confirming their positions relative to each other.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique would establish direct one-bond correlations between protons and the carbons they are attached to. This would be instrumental in assigning the signals of the aromatic CH groups and the methyl and methylene groups to their corresponding carbon signals.

Vibrational Spectroscopy: Infrared (IR) Analysis

Identification of Characteristic Functional Group Frequencies

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands.

The presence of the nitro group (NO₂) would be indicated by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations, typically found in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. rsc.org The amide functional group would exhibit a characteristic C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹ and an N-H bending vibration (Amide II band) near 1515-1570 cm⁻¹. The N-H stretching vibration would appear as a sharp to broad band in the 3200-3400 cm⁻¹ region.

The ketone carbonyl (C=O) stretch of the 3-oxobutanamide moiety would be expected around 1700-1725 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. sigmaaldrich.com Aromatic C=C in-ring stretching vibrations would be seen in the 1400-1600 cm⁻¹ region. rsc.orgsigmaaldrich.com

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

| N-H (Amide) | 3200 - 3400 | Stretch |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 3000 | Stretch |

| C=O (Ketone) | 1700 - 1725 | Stretch |

| C=O (Amide I) | 1650 - 1680 | Stretch |

| C=C (Aromatic) | 1400 - 1600 | In-ring Stretch |

| N-O (Nitro Asymmetric) | 1500 - 1570 | Stretch |

| N-H (Amide II) | 1515 - 1570 | Bend |

| N-O (Nitro Symmetric) | 1300 - 1370 | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity. The molecular formula for this compound is C₁₁H₁₂N₂O₄, which corresponds to a molecular weight of approximately 236.23 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 236. The fragmentation pattern would likely involve characteristic losses. For instance, the loss of the acetyl group (CH₃CO•) would result in a fragment ion. Cleavage of the amide bond could lead to the formation of ions corresponding to the 4-methyl-2-nitrophenylamine cation and the 3-oxobutanamide cation. Further fragmentation of the aromatic portion could involve the loss of the nitro group (NO₂).

Electrospray ionization (ESI), a softer ionization technique, would be expected to produce protonated [M+H]⁺ (m/z 237) or sodiated [M+Na]⁺ (m/z 259) molecular ions, with minimal fragmentation. Predicted mass spectrometry data for a related azo compound shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. chemicalbook.com

Determination of Molecular Mass and Elucidation of Fragmentation Pathways

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. The molecular formula for this compound is C₁₁H₁₂N₂O₄, giving it a nominal mass of 236 Da and a monoisotopic mass of approximately 236.0797 Da.

Upon electron impact (EI) ionization, the molecule forms an energetically unstable molecular ion (M⁺˙), which subsequently undergoes fragmentation. chemguide.co.uklibretexts.org The fragmentation process is governed by the relative stability of the resulting ions and neutral fragments, with cleavages often occurring at the weakest bonds or adjacent to functional groups that can stabilize a positive charge. libretexts.orglibretexts.org

For this compound, several key fragmentation pathways can be proposed:

Alpha-Cleavage: Cleavage of bonds adjacent to a carbonyl group is a common pathway. libretexts.org This can lead to the formation of an acylium ion. For instance, cleavage between the carbonyl carbon and the CH₂ group could yield a [CH₃CO]⁺ fragment at m/z 43.

Amide Bond Cleavage: The C-N bond of the amide linkage can break, which is a characteristic fragmentation for amides. This would split the molecule into two primary fragments: the substituted nitrophenyl portion and the oxobutanamide portion. Cleavage could result in a [C₇H₇N₂O₂]⁺ ion corresponding to the 4-methyl-2-nitrophenylamine cation at m/z 151, or a [C₄H₅O₂]⁺ ion from the butanoyl portion at m/z 85.

McLafferty Rearrangement: Primary amides can exhibit a base peak resulting from the McLafferty rearrangement. libretexts.org This involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Aromatic Ring Fragmentation: The substituted aromatic ring can also fragment, typically through the loss of the nitro group (-NO₂) as a neutral radical (loss of 46 Da) or the loss of nitric oxide (-NO) (loss of 30 Da).

A summary of plausible fragments is presented below.

| Proposed Fragment Ion | m/z (Mass-to-Charge Ratio) | Plausible Origin (Neutral Loss) |

|---|---|---|

| [C₁₁H₁₂N₂O₄]⁺˙ (Molecular Ion) | 236 | - |

| [C₇H₇N₂O₂]⁺ | 151 | Cleavage of amide C-N bond |

| [C₁₁H₁₂N₂O₃]⁺˙ | 220 | Loss of O |

| [C₁₁H₁₂NO₂]⁺ | 190 | Loss of NO₂ |

| [C₄H₅O₂]⁺ | 85 | Cleavage of amide C-N bond |

| [CH₃CO]⁺ | 43 | Alpha-cleavage at keto-carbonyl |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy (typically to four or more decimal places). researchgate.netyoutube.com This allows for the calculation of a precise molecular formula, distinguishing it from other formulas that may have the same nominal mass.

The theoretical monoisotopic mass of neutral this compound (C₁₁H₁₂N₂O₄) is calculated by summing the exact masses of the most abundant isotopes of its constituent elements. researchgate.netwarwick.ac.uk By comparing this theoretical value to the experimentally measured mass, the elemental formula can be confirmed with high confidence. Common ions observed in HRMS include the protonated molecule [M+H]⁺ and adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

| Ion Species | Molecular Formula | Theoretical Monoisotopic Mass (m/z) |

|---|---|---|

| [M]⁺˙ | [C₁₁H₁₂N₂O₄]⁺˙ | 236.07971 |

| [M+H]⁺ | [C₁₁H₁₃N₂O₄]⁺ | 237.08703 |

| [M+Na]⁺ | [C₁₁H₁₂N₂NaO₄]⁺ | 259.06912 |

| [M+K]⁺ | [C₁₁H₁₂N₂KO₄]⁺ | 275.04306 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Characteristics

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. khanacademy.orglibretexts.org The structural moieties responsible for this absorption are known as chromophores. youtube.com

The structure of this compound contains several chromophores:

Nitrophenyl Group: The 4-methyl-2-nitrophenyl ring is a powerful chromophore. The benzene (B151609) ring itself has π → π* transitions. The attachment of a nitro group (-NO₂), which is an electron-withdrawing group, extends the conjugated π-system and shifts the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. docbrown.info This results in strong absorption bands.

Carbonyl Groups (Ketone and Amide): The 3-oxobutanamide moiety contains two carbonyl groups. These groups exhibit both π → π* and n → π* transitions. The n → π* transition involves promoting a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital. researchgate.net These transitions are typically weaker in intensity than π → π* transitions and occur at longer wavelengths. libretexts.org

Amide Group: The amide group itself is a chromophore, with its primary absorption band (a π → π* transition) typically appearing in the far-UV region. nih.gov The n → π* transition of the amide carbonyl is also present. researchgate.net

| Chromophore | Expected Electronic Transition | General Characteristics |

|---|---|---|

| 4-methyl-2-nitrophenyl | π → π | High intensity absorption, typically in the near-UV region (250-350 nm). docbrown.inforesearchgate.netnih.gov |

| Carbonyl (C=O) of ketone | n → π | Low intensity, longer wavelength than the main π → π* band. |

| Carbonyl (C=O) of amide | n → π* | Low intensity, often obscured by stronger transitions. researchgate.net |

Examination of Solvatochromic Effects on Electronic Absorption

Solvatochromism is the phenomenon where the position, and sometimes intensity, of a compound's UV-Vis absorption bands change with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the molecule's ground and excited electronic states. wikipedia.org

This compound possesses several polar functional groups (nitro, two carbonyls, amide N-H) and a polarizable aromatic system, making it a strong candidate for exhibiting solvatochromism. researchgate.netlibretexts.org

Positive Solvatochromism (Bathochromic Shift): The π → π* transition, particularly one with charge-transfer character from the methyl-substituted ring to the electron-withdrawing nitro group, often leads to an excited state that is more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. researchgate.net This decreases the energy gap for the transition, resulting in a shift of the absorption maximum to a longer wavelength (a red shift). This behavior is known as positive solvatochromism and is common in nitroaromatic compounds. researchgate.netresearchgate.net

Negative Solvatochromism (Hypsochromic Shift): The n → π* transitions of the carbonyl groups are likely to exhibit a hypsochromic (blue) shift as solvent polarity increases, especially in protic solvents like water or ethanol. This is because the lone-pair electrons of the oxygen atom in the ground state can be stabilized by hydrogen bonding with the solvent, which increases the energy required to promote one of these electrons to the π* orbital. researchgate.net

Therefore, by measuring the UV-Vis spectrum in a series of solvents with varying polarity (e.g., hexane, dichloromethane, acetone (B3395972), ethanol), one would expect to observe shifts in the absorption maxima, providing information about the nature of the electronic transitions and the polarity changes upon excitation.

X-ray Crystallography for Solid-State Molecular Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted based on the functional groups present and by analogy to similar reported structures, such as those of other acetoacetanilides and nitrophenylamides. wikipedia.orgnih.gov The way molecules pack in a crystal lattice is dictated by a network of non-covalent intermolecular interactions that seek to maximize packing efficiency and energetic stability.

Key potential interactions include:

Hydrogen Bonding: This is expected to be a dominant interaction. The amide group provides a strong hydrogen bond donor (N-H) and the carbonyl oxygens (from both the amide and ketone) act as effective hydrogen bond acceptors. The most likely motif is the formation of chains or dimers through N-H···O=C hydrogen bonds between adjacent molecules. rsc.orgdoubtnut.com The nitro group's oxygen atoms can also act as weaker hydrogen bond acceptors. researchgate.net

π-Stacking: The electron-rich aromatic rings can interact with each other via π-π stacking. These interactions are typically in a parallel-displaced or T-shaped arrangement rather than a direct face-to-face sandwich configuration to minimize electrostatic repulsion. researchgate.netencyclopedia.pubwikipedia.org The presence of substituents on the ring influences the geometry and strength of these interactions. nih.gov

These combined interactions would create a stable, three-dimensional supramolecular architecture.

| Type of Interaction | Donor Group | Acceptor Group | Potential Role in Crystal Packing |

|---|---|---|---|

| Strong Hydrogen Bond | Amide N-H | Amide C=O or Ketone C=O | Forms primary structural motifs like chains or dimers. rsc.org |

| π-π Stacking | Phenyl Ring π-system | Phenyl Ring π-system | Connects molecules through aromatic interactions, often in layers. researchgate.netresearchgate.net |

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Nitro O, Carbonyl O | Provides additional stabilization to the 3D network. researchgate.net |

Detailed Conformational Analysis of the 3-Oxobutanamide Moiety and Nitrophenyl Substituent

A detailed conformational analysis of this compound would involve the study of the spatial arrangement of its constituent parts, particularly the rotation around the C-N amide bond, the C-C bonds of the butanamide chain, and the C-N bond connecting the phenyl ring to the amide nitrogen. The presence of the ortho-nitro group and the para-methyl group on the phenyl ring would significantly influence the molecule's preferred conformation due to steric hindrance and potential intramolecular interactions.

The 3-oxobutanamide moiety has its own conformational flexibility, primarily around the C-C single bonds. The keto-enol tautomerism of this group is also a key aspect that would be investigated in a full conformational analysis. The relative orientation of the acetyl group and the amide function would be a central point of such a study.

Precise Measurement of Bond Lengths, Bond Angles, and Torsion Angles

The precise measurement of bond lengths, bond angles, and torsion angles for this compound would be derived from single-crystal X-ray diffraction data. As this data is not available, a table of these parameters cannot be provided.

For context, typical bond lengths in related structures are:

C-C bonds in the phenyl ring are approximately 1.39 Å.

C-N bonds of the amide group are around 1.35 Å for the C-N bond with the carbonyl and around 1.43 Å for the C-N bond to the phenyl ring.

The C=O bonds of the amide and keto groups would be expected to be in the range of 1.21-1.24 Å.

C-N bonds of the nitro group are typically around 1.47 Å.

The bond angles around the sp2 hybridized carbons of the phenyl ring and the carbonyl groups would be approximately 120°, while the angles around the sp3 hybridized carbons of the butanamide chain would be closer to 109.5°.

Torsion angles would define the three-dimensional shape of the molecule. Key torsion angles would include the dihedral angle between the plane of the phenyl ring and the plane of the amide group, as well as the torsion angles that define the conformation of the flexible butanamide chain.

Without experimental data for the specific title compound, any provided tables would be speculative and not meet the required standard of scientific accuracy.

Computational Chemistry and Theoretical Investigations of N 4 Methyl 2 Nitrophenyl 3 Oxobutanamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and reactivity of a molecule. These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are employed to model various molecular properties.

The electronic structure of a molecule is described by the arrangement of its electrons in various orbitals. A key aspect of this is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

For N-(4-methyl-2-nitrophenyl)-3-oxobutanamide, no published studies were found that calculate the energies of the HOMO, LUMO, or the corresponding energy gap. Such a study would typically involve geometry optimization of the molecule using a specific level of theory (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the most stable conformation before calculating the orbital energies.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following table is for illustrative purposes only, as no experimental or theoretical data has been published.)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

Quantum chemistry allows for the prediction of various spectra, which can be used to confirm the structure and identity of a compound.

NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms in the molecule.

IR (Infrared): Theoretical calculations can determine the vibrational frequencies corresponding to different functional groups.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is often used to calculate the electronic transition energies and corresponding absorption wavelengths (λmax).

No computational studies providing predicted spectroscopic data for this compound have been found.

Theoretical chemistry can be used to model the mechanism of a chemical reaction by identifying the transition state structures and calculating their energies. This provides insight into the reaction's feasibility, kinetics, and potential pathways. There are no published computational studies on the reaction mechanisms involving this compound.

A Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution within a molecule. It uses a color scale to show electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. These maps are useful for predicting sites of electrophilic and nucleophilic attack. While this analysis is common in computational studies of similar molecules, no MEP analysis for this compound has been published. researchgate.net

Molecular Mechanics and Dynamics Simulations

These computational methods are used to study the physical movements and conformational changes of atoms and molecules.

Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies to find the most stable, or lowest energy, conformation. This is crucial as the molecule's shape affects its physical and biological properties. Molecular dynamics simulations can further explore the conformational landscape over time.

There is no available research detailing the conformational analysis or energy minimization studies specifically for this compound.

While the framework for a thorough computational investigation of this compound is well-established within the field of computational chemistry, the specific application to this compound has not been documented in accessible scientific literature. The data required to populate the analyses outlined above—from HOMO-LUMO gaps to conformational energy landscapes—remains uncalculated or unpublished. Future research is needed to characterize this molecule theoretically and provide the foundational data for its potential applications.

Exploration of Intramolecular Flexibility and Dynamics

The intramolecular flexibility and dynamics of this compound are dictated by the rotational freedom around its single bonds. The molecule's conformation is largely determined by the dihedral angles between the phenyl ring, the amide group, and the oxobutanamide chain.

The presence of the ortho-nitro group on the phenyl ring in this compound is expected to induce significant steric hindrance, forcing the phenyl ring and the amide group into a non-planar arrangement. This loss of coplanarity can have a profound impact on the molecule's electronic properties and reactivity. Molecular modeling of ortho-nitro-substituted phenyl compounds has shown a considerable torsion angle between the nitro group and the aromatic ring, which can be as high as 70 degrees. researchgate.net This contrasts with meta- and para-substituted isomers, which exhibit much smaller torsion angles and are therefore more planar. researchgate.net

The dynamics of the 3-oxobutanamide moiety also contribute to the molecule's flexibility. The rotation around the C-C bonds within this chain allows for various conformations, which can be explored using computational methods like molecular dynamics simulations. These simulations can provide insights into the accessible conformational space and the energetic barriers between different conformational states.

Tautomerism Studies in this compound and Analogues

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is a critical aspect of the chemistry of this compound and its analogues. The two primary forms of tautomerism relevant to this class of compounds are keto-enol and azo-hydrazone tautomerism.

Keto-Enol and Azo-Hydrazone Tautomerism Equilibrium

Keto-Enol Tautomerism: The 3-oxobutanamide portion of this compound can exist in equilibrium between the keto form (containing a carbonyl group) and the enol form (containing a hydroxyl group adjacent to a C=C double bond).

Keto Form: -C(=O)-CH₂- Enol Form: -C(OH)=CH-

The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic ring.

Azo-Hydrazone Tautomerism: In related arylazo acetoacetamide (B46550) derivatives, which are structurally analogous to the potential reaction products or derivatives of the title compound, azo-hydrazone tautomerism is a prominent feature. This involves an equilibrium between an azo form (-N=N-) and a hydrazone form (-NH-N=C<).

Azo Tautomer: Characterized by the presence of an azo group linking two aromatic or aliphatic moieties. Hydrazone Tautomer: Features a hydrazone linkage, often stabilized by intramolecular hydrogen bonding.

Studies on analogous azo dyes have shown that the hydrazone form is often favored, particularly in polar solvents and in the solid state. rsc.org This preference is driven by stabilizing resonance delocalization and favorable electrostatic interactions. rsc.org The characterization of these tautomeric forms is crucial as the different tautomers can exhibit distinct chemical and physical properties. nih.gov

Theoretical Prediction of Predominant Tautomeric Forms under Varying Conditions

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers and thus the position of the tautomeric equilibrium. rsc.org These calculations can model the influence of different solvents and pH conditions on the equilibrium.

For keto-enol tautomerism, theoretical calculations can predict whether the keto or enol form of this compound is the more stable tautomer. The stability is determined by a combination of intramolecular hydrogen bonding possibilities in the enol form and the inherent stability of the carbonyl group in the keto form.

In the case of azo-hydrazone tautomerism in analogous compounds, theoretical studies have successfully rationalized experimental observations. rsc.orgrsc.org For example, it has been shown that the hydrazone form can be the dominant tautomer in acidic and neutral solutions, while the azo form may become more prevalent in alkaline solutions. rsc.org Time-dependent DFT (TD-DFT) calculations can also be employed to simulate UV-vis spectra, which can then be compared with experimental data to identify the predominant tautomeric form in solution. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

QSPR models are mathematical relationships that correlate the structural features of molecules with their physicochemical properties or biological activities. nih.gov These models are valuable for predicting the reactivity and other properties of new or untested compounds.

Influence of Substituents on Electronic and Steric Parameters

The substituents on the aromatic ring of this compound, namely the methyl and nitro groups, have a significant influence on its electronic and steric properties.

Steric Effects: The ortho-nitro group, in particular, exerts a significant steric effect, influencing the conformation of the molecule as discussed in section 4.2.2. rsc.orgacs.org This steric hindrance can affect the accessibility of the amide group and the adjacent carbonyl group to reagents, thereby influencing the compound's reactivity. rsc.org Computational methods can quantify these steric effects using descriptors such as buried volume and Sterimol parameters. nih.gov

A database of computed steric and electronic descriptors for a wide range of heteroaryl substituents has been developed to aid in establishing structure-activity relationships. nih.gov

Correlation of Molecular Descriptors with Chemical Properties and Reactivity

QSPR models for chemical reactivity are built by correlating various molecular descriptors with experimentally determined or computationally predicted reactivity parameters. researchgate.net

Molecular Descriptors: A wide array of molecular descriptors can be calculated for this compound. These can be broadly classified as:

Structural Descriptors: Based on the 2D or 3D structure of the molecule, such as molecular weight, topological indices, and shape descriptors. nih.gov

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these include HOMO and LUMO energies, atomic charges, and electrostatic potentials. nih.govnih.gov

Correlation and Prediction: By establishing a statistically significant correlation between these descriptors and a known property (e.g., reaction rate, equilibrium constant), a QSPR model can be developed. This model can then be used to predict the reactivity of other, similar compounds. The performance of QSPR models is highly dependent on how the chemical transformation is encoded and the definition of the model's applicability domain. researchgate.net

Chemical Transformations and Derivatization Strategies of N 4 Methyl 2 Nitrophenyl 3 Oxobutanamide

Modifications of the Butanamide Chain

The butanamide portion of N-(4-methyl-2-nitrophenyl)-3-oxobutanamide is characterized by the presence of an active methylene (B1212753) group and two carbonyl groups, making it a versatile platform for a variety of chemical reactions.

Reactions at the α-Methylene Group (e.g., Halogenation, Alkylation)

The α-methylene group, situated between two electron-withdrawing carbonyl groups, exhibits significant acidity and is, therefore, a prime site for electrophilic substitution reactions.

Halogenation: The active methylene group can be readily halogenated using common halogenating agents. For instance, reaction with sulfuryl chloride or N-chlorosuccinimide can introduce one or two chlorine atoms. Similarly, bromination can be achieved using N-bromosuccinimide. These halogenated intermediates serve as valuable precursors for further synthetic manipulations, including cross-coupling reactions and the introduction of other functional groups.

Alkylation: The acidic protons of the α-methylene group can be abstracted by a suitable base to form a resonance-stabilized carbanion. This nucleophilic carbon can then react with various electrophiles, such as alkyl halides, to introduce alkyl substituents. The choice of base and reaction conditions is critical to control the degree of alkylation and prevent side reactions.

The reactivity of the active methylene group also allows for its participation in condensation reactions. For example, Knoevenagel condensation with aldehydes or ketones, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated carbonyl compounds. nih.gov These products are valuable intermediates in the synthesis of various heterocyclic systems.

Reactivity of the Carbonyl Groups

The butanamide chain possesses two distinct carbonyl groups: an acetyl carbonyl and an amide carbonyl. Each exhibits characteristic reactivity that can be exploited for derivatization.

The acetyl carbonyl group can undergo typical ketone reactions. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). It can also react with Grignard reagents or other organometallics to form tertiary alcohols.

A particularly important set of reactions involves the condensation of the β-dicarbonyl system with dinucleophiles to form heterocyclic rings. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. chim.itnih.govmdpi.com The regioselectivity of this cyclization can often be controlled by the reaction conditions and the nature of the substituents on the hydrazine. Similarly, condensation with urea (B33335) or thiourea (B124793) can yield pyrimidine (B1678525) or thiopyrimidine derivatives, respectively.

Transformations of the Nitrophenyl Moiety

The N-(4-methyl-2-nitrophenyl) fragment provides opportunities for modification primarily through the reduction of the nitro group and substitution on the aromatic ring.

Reduction of the Nitro Group to an Amino Group

The reduction of the nitro group to a primary amine is a fundamental transformation that significantly alters the electronic properties and reactivity of the aromatic ring. This conversion opens up a vast array of subsequent derivatization possibilities. Several methods are available for this reduction, offering varying degrees of chemoselectivity, which is crucial given the presence of other reducible functional groups in the molecule.

Catalytic Hydrogenation: This is a widely used and often highly efficient method. rsc.org Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed under a hydrogen atmosphere. The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve selective reduction of the nitro group without affecting the carbonyl groups.

Metal-Based Reductions: Various metals in acidic or neutral media can effectively reduce aromatic nitro groups.

Iron: The use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, is a classical and cost-effective method.

Tin(II) Chloride: Stannous chloride (SnCl₂) is a mild reducing agent that is often used for the selective reduction of nitro groups in the presence of other sensitive functionalities. osti.gov

Zinc: Zinc dust in the presence of an acid or ammonium (B1175870) chloride is another viable option.

The resulting amino group is a versatile handle for further modifications. It can be diazotized and subsequently replaced by a variety of substituents (Sandmeyer reaction), acylated to form amides, or used as a nucleophile in substitution reactions. researchgate.net

| Reagent | Conditions | Selectivity | Reference |

| H₂, Pd/C | Varies (pressure, temp.) | High for nitro group | rsc.org |

| Fe, Acetic Acid | Heating | Good | |

| SnCl₂·2H₂O | HCl, Ethanol | High | osti.gov |

| Zn, NH₄Cl | Aqueous solution | Good |

This table presents common conditions for the reduction of aromatic nitro groups, which are applicable to this compound based on general principles of organic chemistry.

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the aromatic ring towards substitution reactions is significantly influenced by the nature of the existing substituents.

Electrophilic Aromatic Substitution: In the starting material, the nitrophenyl ring is deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitro group and the amide functionality. However, after the reduction of the nitro group to an amino group, the resulting N-(2-amino-4-methylphenyl)-3-oxobutanamide becomes highly activated towards electrophilic attack. The strongly activating amino group directs incoming electrophiles primarily to the ortho and para positions. For instance, halogenation or nitration of the activated ring would be expected to occur at the positions ortho and para to the amino group.

Nucleophilic Aromatic Substitution: The nitro group at the ortho position to the amide linkage activates the aromatic ring for nucleophilic aromatic substitution (SNA_r_). While the methyl group at the para position has a slight deactivating effect, strong nucleophiles can potentially displace a suitable leaving group on the ring, although this is less common for this specific substitution pattern.

Amide Bond Transformations

The amide bond is generally stable but can be cleaved under specific conditions.

Hydrolysis and Transamidation Reactions

The β-ketoamide linkage in this compound is susceptible to cleavage through hydrolysis under both acidic and basic conditions. This reaction typically results in the breaking of the amide bond to yield 4-methyl-2-nitroaniline (B134579) and acetoacetic acid, with the latter being prone to subsequent decarboxylation to form acetone (B3395972) and carbon dioxide, particularly under acidic conditions.

Transamidation offers another pathway for modifying the amide portion of the molecule. This process involves the reaction of the parent β-keto-amide with a different amine, leading to the displacement of the original 4-methyl-2-nitroaniline group and the formation of a new N-substituted-3-oxobutanamide. For instance, the reaction of a β-keto ester with an amine, such as N,N-diethylethylenediamine, can yield a new amide derivative. nih.gov This type of transformation allows for the introduction of various functional groups by simply changing the amine used in the reaction.

Intramolecular Cyclization Reactions Involving the Amide Nitrogen

The presence of the nitro group ortho to the amide linkage is a key structural feature that facilitates intramolecular cyclization reactions. Following the reduction of the nitro group to an amine, the resulting diamine intermediate can undergo cyclization. A prominent example is the reductive cyclization to form quinoxaline (B1680401) derivatives.

Specifically, N-(2-nitro-4-substituted phenyl)-3-oxobutanamides can be converted into substituted quinoxalin-2(1H)-ones. thieme-connect.de This transformation is typically achieved by first treating the starting material with a base, such as aqueous potassium hydroxide (B78521) or sodium hydroxide, at elevated temperatures. thieme-connect.de This initial step is followed by the addition of a reducing agent to convert the nitro group into an amino group, which then spontaneously cyclizes. thieme-connect.de Mild deoxygenators like sodium borohydride (NaBH₄) or sodium bisulfite (NaHSO₃) are used as the reductant to facilitate the cyclization and form the quinoxalin-2(1H)-one ring system. thieme-connect.de The reaction proceeds through the in-situ generation of an N-(2-amino-4-substituted phenyl)-3-oxobutanamide intermediate, which then undergoes intramolecular condensation.

Table 1: Synthesis of Substituted Quinoxalin-2(1H)-ones

| Substituent (R¹) | Base | Reductant | Yield (%) | Melting Point (°C) | Reference |

|---|---|---|---|---|---|

| Cl | aq NaOH | NaBH₄ | 81 | >300 | thieme-connect.de |

| Cl | aq KOH | NaHSO₃ | 72 | >300 | thieme-connect.de |

| CF₃ | aq KOH | NaBH₄ | 79 | 256–258 | thieme-connect.de |

Data sourced from a general procedure for the synthesis of 6-substituted quinoxalin-2(1H)-ones from N-(2-nitro-4-substituted phenyl)-3-oxobutanamides. thieme-connect.de

This cyclization strategy is also fundamental in the synthesis of other heterocyclic systems like benzimidazoles. nih.gov The general principle involves the reaction of an o-phenylenediamine (B120857) derivative with a suitable carbonyl-containing compound, often under acidic conditions or with a condensing agent, to facilitate the ring closure. nih.gov

Formation of Novel Heterocyclic Systems Using this compound as a Precursor

The reactive nature of the β-dicarbonyl moiety within this compound makes it an exceptionally useful precursor for constructing a wide array of novel heterocyclic systems. Its ability to react with various dinucleophiles and electrophiles allows for annulation reactions to form important six-membered rings like pyrimidines and pyridones, as well as five-membered rings such as thiazoles.

Annulation to Form Pyrimidines and Pyridones

The 3-oxobutanamide framework is a classic building block for the synthesis of pyrimidine derivatives. growingscience.com One common method involves the condensation of the β-ketoamide with urea or thiourea. For example, substituted acetoacetanilides react with urea or thiourea and an aldehyde in a Biginelli-type reaction to yield dihydropyrimidines. growingscience.com Applying this to this compound, its reaction with urea would lead to a pyrimidine ring, while thiourea would yield a thioxopyrimidine. Another route involves reacting the 3-oxobutanamide with reagents like malononitrile (B47326) and urea, which can lead to the formation of 6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile derivatives. nih.gov

Pyridone rings can also be synthesized from 3-oxobutanamide precursors. researchgate.net A typical strategy involves the reaction of the β-ketoamide with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, often in the presence of a base like piperidine (B6355638). researchgate.net This condensation reaction leads to the formation of substituted pyridinone derivatives. For instance, the reaction of N-(4-hydroxyphenyl)-3-oxobutanamide with malononitrile in ethanolic piperidine affords a pyridinone analog. researchgate.net

Table 2: Examples of Heterocycle Synthesis from 3-Oxobutanamide Precursors

| Precursor | Reagents | Resulting Heterocycle | Reference |

|---|---|---|---|

| Substituted Acetoacetanilide (B1666496) | Aldehyde, Urea/Thiourea | Dihydropyrimidine (B8664642) | growingscience.com |

| 3-Oxobutanimide | Malononitrile, Ethyl Cyanoacetate | Pyridinone | researchgate.net |

| 3-Oxobutanamide | Malononitrile, Sulfur, Triethylamine | Thiophene (B33073) | researchgate.netsciencepublishinggroup.com |

Synthesis of Azo and Hydrazone Derivatives

The active methylene group (the C2 carbon) in this compound is susceptible to electrophilic attack, making it an ideal substrate for coupling reactions with diazonium salts. This reaction is a standard method for synthesizing both azo and hydrazone derivatives. researchgate.net

The synthesis involves the diazotization of an aromatic amine, followed by coupling with the 3-oxobutanamide in an aqueous, buffered medium, typically with sodium acetate (B1210297). researchgate.net The product of this coupling reaction can exist as one of two tautomers: the azo form or the hydrazone form. Spectroscopic evidence often indicates that these molecules exist predominantly in the more stable hydrazone form. researchgate.netresearchgate.net A specific related compound, 2-[(4-methyl-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxobutanamide, highlights the direct application of this chemistry to form an azo derivative linked at the active methylene position of the butanamide chain. uni.lu

The general procedure for this synthesis is as follows:

Diazotization : An aromatic amine is treated with sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0–5 °C) to generate a diazonium salt. researchgate.netvulcanchem.com

Coupling : The freshly prepared diazonium salt solution is then added to a solution of the this compound, which acts as the coupling component. The reaction is typically carried out in a buffered solution (e.g., sodium acetate in aqueous ethanol) to maintain a suitable pH for the electrophilic substitution to occur at the active methylene carbon. researchgate.net

Incorporation into Thiazole (B1198619) and Other Heterocyclic Frameworks

The versatile 3-oxobutanamide structure is also a key starting material for the synthesis of five-membered heterocyclic rings, most notably thiazoles. researchgate.netsciencepublishinggroup.com The Hantzsch thiazole synthesis and related methodologies can be adapted for this purpose.

One common synthetic route involves a multi-step process:

Reaction of the 3-oxobutanamide with phenyl isothiocyanate in a basic medium to form a thiocarbamoyl derivative. researchgate.net

This intermediate is then reacted with an α-halocarbonyl compound, such as ethyl chloroacetate (B1199739) or chloroacetonitrile, which undergoes cyclization to furnish the thiazole ring. researchgate.net

Alternatively, a Gewald-type reaction can be employed. The reaction of the 3-oxobutanamide with elemental sulfur and an active methylene nitrile like malononitrile, in the presence of a base such as triethylamine, leads to the formation of a highly substituted aminothiophene. sciencepublishinggroup.com This thiophene can then be used as a scaffold for further annulation to build more complex fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. researchgate.netsciencepublishinggroup.com

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula | Role/Mention |

|---|---|---|

| This compound | C₁₁H₁₂N₂O₄ | Main Subject |

| 4-methyl-2-nitroaniline | C₇H₈N₂O₂ | Hydrolysis Product |

| Acetoacetic acid | C₄H₆O₃ | Hydrolysis Product |

| N,N-diethylethylenediamine | C₆H₁₆N₂ | Transamidation Reagent |

| Quinoxalin-2(1H)-one | C₈H₆N₂O | Cyclization Product |

| Sodium borohydride | NaBH₄ | Reducing Agent |

| Sodium bisulfite | NaHSO₃ | Reducing Agent |

| Benzimidazole | C₇H₆N₂ | Potential Cyclization Product |

| Pyrimidine | C₄H₄N₂ | Annulation Product |

| Pyridone | C₅H₅NO | Annulation Product |

| Urea | CH₄N₂O | Reagent for Pyrimidine Synthesis |

| Thiourea | CH₄N₂S | Reagent for Pyrimidine Synthesis |

| Malononitrile | C₃H₂N₂ | Reagent for Pyridine (B92270)/Thiophene Synthesis |

| Ethyl cyanoacetate | C₅H₇NO₂ | Reagent for Pyridone Synthesis |

| Azo derivative | Varies | Derivative |

| Hydrazone derivative | Varies | Derivative |

| 2-[(4-methyl-2-nitrophenyl)diazenyl]-N-(2-methylphenyl)-3-oxobutanamide | C₁₈H₁₈N₄O₄ | Example Azo Compound uni.lu |

| Diazonium salt | Varies | Reagent for Azo/Hydrazone Synthesis |

| Thiazole | C₃H₃NS | Incorporation Framework |

| Phenyl isothiocyanate | C₇H₅NS | Reagent for Thiazole Synthesis |

| Ethyl chloroacetate | C₄H₇ClO₂ | Reagent for Thiazole Synthesis |

| Thiophene | C₄H₄S | Annulation Product |

Advanced Research Applications of N 4 Methyl 2 Nitrophenyl 3 Oxobutanamide in Chemical Sciences

Role as a Model Compound for Investigating Organic Reaction Mechanisms

N-aryl-3-oxobutanamides, including N-(4-methyl-2-nitrophenyl)-3-oxobutanamide, serve as important model compounds for the investigation of organic reaction mechanisms, particularly in the context of multicomponent reactions (MCRs). The reactivity of the active methylene (B1212753) group, situated between two carbonyl functionalities, is significantly influenced by the electronic nature of the N-aryl substituent.

In the case of this compound, the presence of a strong electron-withdrawing nitro group ortho to the amide nitrogen, and an electron-donating methyl group at the para-position, creates a unique electronic environment. This substitution pattern can affect the acidity of the methylene protons and the nucleophilicity of the enolate intermediate, thereby influencing the course and outcome of complex reactions.

Research on related N-aryl-3-oxobutanamides has demonstrated that the substituent on the aryl ring can act as a switch, directing multicomponent reactions toward different heterocyclic scaffolds under varying conditions. For instance, in three-component reactions involving an aminoazole, an aldehyde, and an N-aryl-3-oxobutanamide, the choice of catalyst or energy source (like ultrasonication) can be pivotal. The electronic properties of the N-aryl group can modulate the stability of key intermediates, such as imines or Knoevenagel adducts, thereby determining the final product structure. beilstein-journals.orgnih.gov By studying compounds like this compound, chemists can gain detailed mechanistic insights into these switchable pathways, allowing for greater control and predictability in the synthesis of complex molecules. beilstein-journals.orgnih.gov

Contribution to the Development of Novel Synthetic Methodologies in Organic Chemistry

The structural framework of this compound makes it a valuable precursor and building block in the development of novel synthetic methodologies. The dual electrophilic and nucleophilic nature of the β-ketoamide moiety allows it to participate in a wide array of chemical transformations for the synthesis of heterocyclic compounds, which are of significant interest in medicinal and materials chemistry.

The general class of 3-oxobutanamides is widely utilized in the synthesis of diverse heterocyclic systems such as pyridines, thiophenes, diazepines, and thiazoles. researchgate.net The reactivity of this compound can be harnessed in reactions such as:

Hantzsch-type reactions for the synthesis of dihydropyridines.

Gewald reactions for the formation of substituted thiophenes.

Knoevenagel condensations with various aldehydes.

Furthermore, the nitro group on the aromatic ring is a versatile functional group that can be readily transformed. For example, its reduction to an amino group provides a route to fused heterocyclic systems like quinolines or benzimidazoles. This versatility makes nitro compounds in general, and by extension this compound, powerful intermediates in synthetic organic chemistry. nih.gov The development of efficient and selective methods for these transformations is an active area of research.

Research into Chromophoric Systems and Their Photophysical Properties

The combination of a nitroaryl group and a β-dicarbonyl system in this compound suggests that it and its derivatives can function as interesting chromophoric systems. The nitro group is a well-known electron-withdrawing group that can participate in intramolecular charge transfer (ICT) transitions, which are fundamental to the color and photophysical properties of many organic dyes.

Detailed Analysis of Light Absorption Characteristics in Solution and Solid State

The light absorption characteristics of molecules containing a nitrophenyl group are often dominated by π-π* and n-π* transitions. For this compound, an ICT band would be expected, arising from the transfer of electron density from the enol or enolate form of the β-dicarbonyl moiety to the electron-deficient nitrophenyl ring.

The position and intensity of the absorption maximum (λmax) would be sensitive to the solvent polarity. In polar solvents, stabilization of the charge-separated excited state typically leads to a bathochromic (red) shift of the absorption band. In the solid state, intermolecular interactions such as π-π stacking and hydrogen bonding can significantly alter the absorption characteristics compared to the solution phase, often leading to broadened or shifted absorption bands.

Studies on related nitro-substituted compounds have shown that the electronic nature of substituents has a profound impact on their photophysical properties. For example, in meso-substituted BODIPY dyes, the presence of a 4-nitrophenyl group was found to influence the fluorescence quantum yield depending on the solvent. nih.gov

Exploration of Photochemical Reactivity and Stability

Nitroaromatic compounds are known for their photochemical reactivity. Upon absorption of UV light, they can undergo a variety of transformations, including photoreduction of the nitro group to nitroso, hydroxylamino, or amino functionalities. The presence of the β-ketoamide moiety could also lead to other photochemical pathways, such as photocyclization or fragmentation reactions.

The stability of this compound under irradiation is a critical factor for its potential application in materials where light-fastness is required. Investigations into its photochemical degradation pathways would provide valuable information on its suitability for such applications and could also reveal novel photoreactions for synthetic purposes.

Investigations into Coordination Chemistry of this compound as a Ligand

The β-ketoamide functionality of this compound makes it an excellent candidate as a chelating ligand in coordination chemistry. The molecule can exist in a keto-enol tautomeric equilibrium, and upon deprotonation of the enolic hydroxyl group, it can form a six-membered chelate ring with a metal ion through the two oxygen atoms.

Research on the coordination chemistry of related β-ketoiminate and amino-amide ligands demonstrates a rich variety of coordination modes and resulting complex geometries. nih.govresearchgate.net For instance, the coordination behavior can be influenced by the reaction conditions, the metal-to-ligand ratio, and the solvent used. nih.gov The study of metal complexes of this compound could lead to new catalysts, magnetic materials, or luminescent probes.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

|---|---|---|

| Bidentate (O,O') | Coordination through the two oxygen atoms of the enolate form. | Transition metals (e.g., Cu(II), Ni(II)), Lanthanides |

| Monodentate (O) | Coordination through one of the carbonyl oxygen atoms. | Hard Lewis acidic metals |

Supramolecular Assembly and Advanced Material Science Investigations Based on Molecular Architecture

The molecular architecture of this compound provides several features that are conducive to the formation of ordered supramolecular assemblies. These include:

Hydrogen Bonding: The amide N-H group can act as a hydrogen bond donor, while the carbonyl and nitro oxygen atoms can act as acceptors.

π-π Stacking: The aromatic ring can participate in π-π stacking interactions with adjacent molecules.

Dipole-Dipole Interactions: The polar nitro and carbonyl groups can lead to significant dipole-dipole interactions.

These non-covalent interactions can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional structures in the solid state. The resulting supramolecular architecture dictates the macroscopic properties of the material, such as its melting point, solubility, and optical properties.

Future Perspectives in Research on N 4 Methyl 2 Nitrophenyl 3 Oxobutanamide

Exploration of Undiscovered Synthetic Pathways and Green Chemistry Approaches

The conventional synthesis of acetoacetanilides often involves the reaction of an aniline (B41778) derivative with diketene (B1670635) or ethyl acetoacetate (B1235776). wikipedia.orggoogle.com Future research could focus on discovering more efficient and environmentally benign synthetic routes to N-(4-methyl-2-nitrophenyl)-3-oxobutanamide.

Green chemistry principles offer a guiding framework for these explorations. Research could be directed towards the use of non-hazardous solvents, or even solvent-free reaction conditions, which have been successfully applied to the synthesis of other acetanilides. researchgate.net The development of catalytic systems that are both highly efficient and recyclable would be a significant advancement. For instance, the use of magnesium sulphate in glacial acetic acid has been reported as a benign and inexpensive catalyst for acetanilide (B955) synthesis, a method that avoids the use of toxic acetic anhydride. ijtsrd.com Similar green methodologies could be adapted for the synthesis of the title compound, potentially improving yield and reducing environmental impact. ijirset.comsphinxsai.com The exploration of biocatalytic methods, using enzymes to carry out the synthesis, represents another promising frontier, offering high selectivity and mild reaction conditions. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-assisted synthesis | Rapid reaction times, improved yields | Optimization of reaction parameters (temperature, time, power) |

| Ultrasound-promoted reactions | Enhanced reaction rates, milder conditions | Investigation of sonochemical effects on reaction mechanism |

| Biocatalysis | High selectivity, environmentally friendly | Identification and engineering of suitable enzymes |

| Flow chemistry | Improved safety and scalability, precise control | Development of continuous flow reactors and optimization of process parameters |

| Use of green catalysts | Reduced waste, catalyst recyclability | Screening of solid acid catalysts, supported metal catalysts, and organocatalysts |

In-depth Mechanistic Studies of Complex Chemical Transformations and Rearrangements

The presence of both a nitro group and a β-ketoamide functionality in this compound suggests a rich and complex reactivity profile that is ripe for mechanistic investigation. The photochemistry of nitroaromatic compounds is a particularly intriguing area. dtic.milrsc.org Irradiation of this compound with light could initiate a variety of transformations, including intramolecular hydrogen abstraction, cyclization, or rearrangement reactions. acs.orgacs.orgresearchgate.net Understanding the excited-state dynamics of this molecule could lead to the development of novel photoresponsive materials or synthetic methodologies.

Furthermore, the acetoacetanilide (B1666496) moiety can participate in a wide range of condensation and multicomponent reactions to form complex heterocyclic structures. mdpi.combeilstein-journals.orgnih.govresearchgate.netnih.gov Mechanistic studies of such reactions involving this compound could reveal the influence of the nitro and methyl substituents on the reaction pathway and selectivity. The potential for the acetoacetanilide to act as a masked isocyanate could also be explored, opening up pathways to novel urea (B33335) derivatives. nih.gov

The nitro group itself can undergo a variety of transformations. Mechanistic studies into the reduction of the nitro group to an amine, nitroso, or hydroxylamine, particularly using novel iron-based catalysts, could provide valuable insights for selective functionalization. nih.gov Additionally, the direct transfer of a nitroxyl (B88944) group from related compounds has been mechanistically studied, suggesting further avenues for investigation. nih.gov

Development of Advanced Theoretical and Computational Models for Predicting Novel Reactivity

Computational chemistry provides a powerful toolkit for predicting and understanding the behavior of molecules, thereby guiding experimental research. For this compound, the development of advanced theoretical and computational models could offer significant insights into its structure, properties, and reactivity.